molecular formula C13H17ClN2O2 B1439586 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride CAS No. 153050-74-9

1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride

Cat. No. B1439586
M. Wt: 268.74 g/mol
InChI Key: UXHKXQXRIXRKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 153050-74-9 . It has a molecular weight of 268.74 and its IUPAC name is 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-14(2)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Polymer Science

    • The compound can be used in the synthesis of poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) . PDMAEMA is a water-soluble polymer that can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This makes it useful for gene delivery .
    • PDMAEMA can also interact with the mucosal gel layer of a mucosal membrane . This property has been exploited to create a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride, which served as an ocular drug delivery system .
    • Thermosensitive and crosslinked PDMAEMA nanogel has also been used in anticancer therapy as a drug delivery system of doxorubicin .
  • Drug Delivery Systems

    • The compound can be used in the creation of stimuli-responsive polymersomes . These polymersomes can respond to changes in pH, temperature, and other conditions . They are currently being studied as drug delivery systems or as nanoreactors .
    • These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
  • Organic Synthesis

    • The compound can be used as a starting reagent for organic synthesis . It can also act as an intermediate for the syntheses of various other compounds .
  • Inhibition of Pathogenic Bacteria

    • Protonated polymers, such as PDMAEMA, have been proven as efficient agents against several microbial pathogens . They inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
    • A study reported the synthesis of a poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogel by dispersion polymerization for the inhibition of pathogenic bacteria . The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
  • Characterization of PDMAEMA

    • PDMAEMA is currently used for a wide range of applications, often involving the synthesis of block copolymers . An in-depth characterization of PDMAEMA prepared by atom transfer radical polymerization (ATRP) is reported, with a focus on end group analysis .
  • Synthesis of Block Copolymers

    • 2-(Dimethylamino)ethyl methacrylate (DMAEMA) can be used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers . Poly(DMAEMA) is a thermal and pH-sensitive biocompatible polymer widely used in various applications .

Safety And Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]indole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-14(2)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHKXQXRIXRKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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